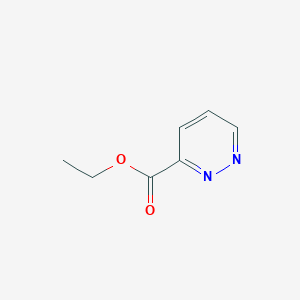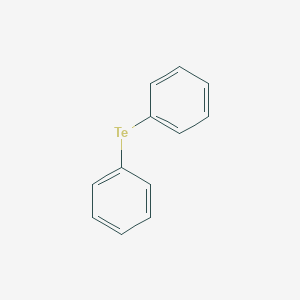
Diphenyltellurium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyltellurium is a chemical compound that belongs to the tellurium family. It is commonly used in scientific research as a reagent and catalyst. This compound has unique properties that make it an important tool in various fields of study.
Aplicaciones Científicas De Investigación
Diphenyltellurium has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the preparation of aryltellurium compounds. It is also used as a catalyst in various reactions, including Suzuki-Miyaura coupling, Sonogashira coupling, and Heck coupling. Additionally, diphenyltellurium is used in the synthesis of tellurium-containing polymers and in the preparation of tellurium nanoparticles.
Mecanismo De Acción
The mechanism of action of diphenyltellurium is still not fully understood. However, studies suggest that it acts as a nucleophile and an electrophile, which allows it to participate in a wide range of reactions. It is also believed to interact with sulfur-containing compounds, such as cysteine and methionine, through the formation of telluroether bonds.
Efectos Bioquímicos Y Fisiológicos
Diphenyltellurium has been shown to have a wide range of biochemical and physiological effects. Studies suggest that it has antioxidant properties and can protect against oxidative stress. It has also been shown to have anti-inflammatory effects and can inhibit the expression of pro-inflammatory cytokines. Additionally, diphenyltellurium has been shown to have anticancer properties and can induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of diphenyltellurium is its versatility. It can be used as a reagent and catalyst in a wide range of reactions, making it a valuable tool in organic synthesis. Additionally, it has unique properties that make it useful in the preparation of tellurium-containing polymers and nanoparticles. However, diphenyltellurium is also highly toxic and can pose a risk to researchers if not handled properly. It is important to follow proper safety protocols when working with this compound.
Direcciones Futuras
There are several future directions for the study of diphenyltellurium. One area of interest is the development of new synthetic methods for the preparation of aryltellurium compounds. Additionally, there is growing interest in the use of diphenyltellurium in the preparation of tellurium-containing polymers and nanoparticles for use in biomedical applications. Finally, there is ongoing research into the anticancer properties of diphenyltellurium and its potential use as a cancer treatment.
Conclusion
In conclusion, diphenyltellurium is a valuable tool in scientific research. It has a wide range of applications in organic synthesis, catalysis, and the preparation of tellurium-containing compounds. Additionally, it has unique properties that make it useful in biomedical applications. However, it is important to follow proper safety protocols when working with this compound due to its toxicity. Ongoing research into the properties and applications of diphenyltellurium will continue to expand our understanding of this important compound.
Métodos De Síntesis
Diphenyltellurium can be synthesized through several methods, including the reaction of tellurium with phenyllithium or phenylmagnesium bromide, and the reaction of diphenyl diselenide with tellurium tetrachloride. The most common method is the reaction of tellurium with phenyllithium, which yields diphenyltellurium and lithium telluride.
Propiedades
Número CAS |
1202-36-4 |
|---|---|
Nombre del producto |
Diphenyltellurium |
Fórmula molecular |
C12H10Te |
Peso molecular |
281.8 g/mol |
Nombre IUPAC |
phenyltellanylbenzene |
InChI |
InChI=1S/C12H10Te/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H |
Clave InChI |
XTCBHFKSTRGVMZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Te]C2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)[Te]C2=CC=CC=C2 |
Otros números CAS |
1202-36-4 |
Sinónimos |
diphenyl telluride diphenyltelluride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



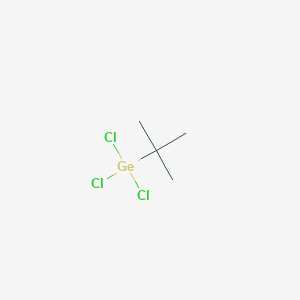
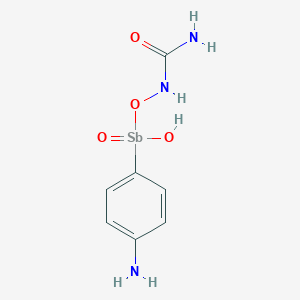
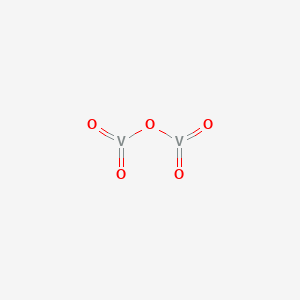

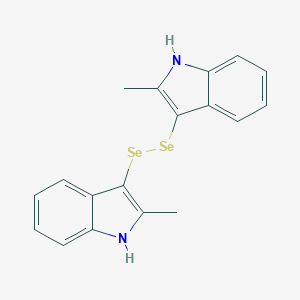
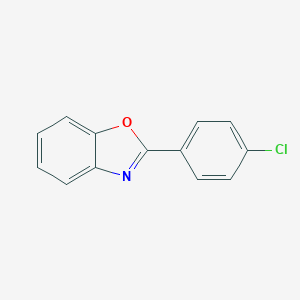
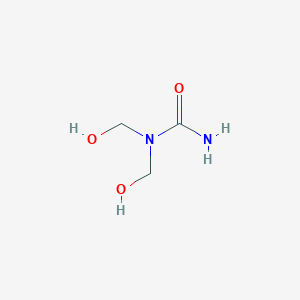
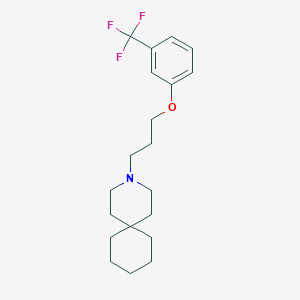

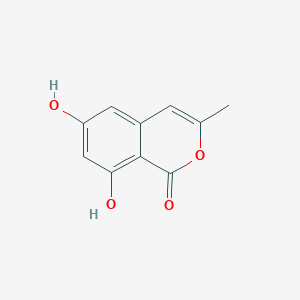
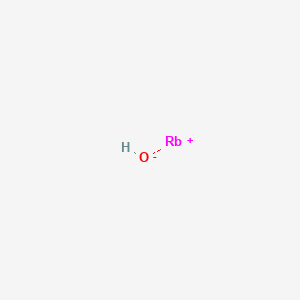
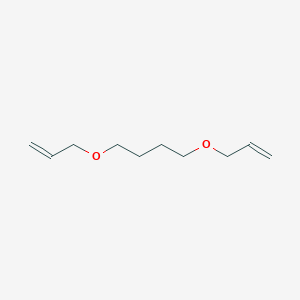
![7-Chlorobicyclo[4.1.0]heptane](/img/structure/B73443.png)
